Cosalane

HIV Antiviral Cytoprotection

Cosalane (NSC is a synthetic, steroidal small molecule belonging to the alkenyldiarylmethane class of anti-HIV agents. Chemically, it features a distinctive molecular architecture comprising a disalicylmethane pharmacophore covalently linked via a three-carbon linker to the C-3 position of a cholestane steroidal nucleus.

Molecular Formula C45H60Cl2O6
Molecular Weight 767.9 g/mol
CAS No. 154212-56-3
Cat. No. B1669449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCosalane
CAS154212-56-3
Synonymscosalane
NSC 658586
NSC-658586
Molecular FormulaC45H60Cl2O6
Molecular Weight767.9 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C
InChIInChI=1S/C45H60Cl2O6/c1-25(2)8-6-9-26(3)35-14-15-36-32-13-12-30-20-27(16-18-44(30,4)37(32)17-19-45(35,36)5)10-7-11-31(28-21-33(42(50)51)40(48)38(46)23-28)29-22-34(43(52)53)41(49)39(47)24-29/h11,21-27,30,32,35-37,48-49H,6-10,12-20H2,1-5H3,(H,50,51)(H,52,53)/t26-,27+,30+,32+,35-,36+,37+,44+,45-/m1/s1
InChIKeyVOJOOGPALCATLT-ZFQBPCNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cosalane (CAS 154212-56-3) Procurement Guide: Chemical Identity and Baseline Profile for Scientific Sourcing


Cosalane (NSC 658586) is a synthetic, steroidal small molecule belonging to the alkenyldiarylmethane class of anti-HIV agents [1]. Chemically, it features a distinctive molecular architecture comprising a disalicylmethane pharmacophore covalently linked via a three-carbon linker to the C-3 position of a cholestane steroidal nucleus [2]. This lipophilic steroid scaffold is critical for membrane interaction and overall disposition [3]. For sourcing purposes, cosalane has a molecular weight of 767.86 g/mol, a molecular formula of C₄₅H₆₀Cl₂O₆, and is commonly available as a disodium salt for research applications [4].

Why Cosalane Cannot Be Substituted with Generic Entry Inhibitors or Polymeric Analogs


Cosalane's procurement cannot be interchangeably substituted with generic polyanions (e.g., dextran sulfate, aurintricarboxylic acid/ATA) or first-generation entry inhibitors due to its distinct, hybrid pharmacophore design [1]. Unlike simple linear polyanions, cosalane integrates a highly lipophilic cholestane moiety with a spatially defined disalicylmethane polyanionic cluster [2]. This specific dual-modality design enables a unique biphasic elimination profile with exceptionally long plasma half-life (749 ± 216 min) and large volume of distribution (23.1 ± 4.4 L/kg) that is mechanistically distinct from renally-cleared polymeric sulfates [3]. Furthermore, cosalane demonstrates a secondary target profile (CCR7/CXCR2 antagonism with IC50 values of 2.43 μM and 0.66 μM, respectively) that is absent in its closest structural analogs like dihydrocosalane . This multi-target signature renders simple one-to-one substitution with in-class compounds scientifically invalid for research continuity.

Quantitative Differentiation Evidence for Cosalane Against Closest Analogs and Alternatives


Anti-HIV-1 Potency of Cosalane vs. Zidovudine (AZT) in Cytoprotection Assays

In direct comparative assays measuring protection against HIV-1 induced cytopathicity in CEM-SS cells, cosalane demonstrates a distinct activity profile relative to the clinical standard zidovudine (AZT) [1]. While AZT targets reverse transcriptase, cosalane acts earlier in the viral life cycle by inhibiting gp120-CD4 binding [2].

HIV Antiviral Cytoprotection Entry Inhibitor

Comparative Pharmacokinetics: Cosalane vs. Dihydrocosalane in Rodent Models

Head-to-head pharmacokinetic profiling in male Sprague-Dawley rats reveals quantifiable differences between cosalane and its close structural analog, dihydrocosalane [1]. Both compounds exhibit poor oral bioavailability; however, the intravenous disposition parameters are divergent [1].

Pharmacokinetics ADME In Vivo DMPK

CCR7 Antagonism: A Secondary Target Profile Absent in Dihydrocosalane and Polymeric Analogs

Unlike its closely related analog dihydrocosalane and polymeric entry inhibitors (e.g., dextran sulfate), cosalane demonstrates quantifiable antagonist activity at the CC-chemokine receptor 7 (CCR7) [1]. This activity provides a basis for research applications extending beyond virology into immunomodulation [2]. Data on dihydrocosalane indicates this secondary activity is specific to cosalane's pharmacophore configuration, while polymeric alternatives like dextran sulfate and ATA show no specific chemokine receptor interaction at comparable concentrations .

Chemokine Immunology CCR7 Graft-versus-Host Disease

Broad-Spectrum Antiviral Selectivity Profile Relative to ADAMs Class NNRTIs

In contrast to the ADAMs (alkenyldiarylmethanes) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs)—which lack the steroidal moiety of cosalane and are HIV-1 specific—cosalane demonstrates quantifiable inhibitory activity across a broader range of pathogenic viruses [1].

Antiviral Broad-spectrum HSV HCMV

Oral Bioavailability Limitation Compared to Amino Acid Conjugate Analogs

Cosalane exhibits extremely poor oral bioavailability (<1%), which limits its utility in oral dosing regimens [1]. Comparative absorption studies demonstrate that amino acid conjugates of cosalane—specifically the diglycine (GC) conjugate—achieve quantifiably improved absolute oral bioavailability [1].

Bioavailability Formulation Oral Absorption Prodrug

SAR-Defined Anion Spacing: The 8-Atom Optimal Distance for CD4 Binding

Structure-activity relationship (SAR) studies mapping the polycarboxylate pharmacophore of cosalane tetracarboxylates have identified a quantifiable optimal anion spacing for maximal anti-HIV activity [1]. This provides a concrete design parameter differentiating cosalane from non-optimized polyanionic inhibitors.

SAR Medicinal Chemistry Molecular Modeling Structure-Based Design

Validated Application Scenarios for Cosalane Based on Quantitative Evidence


Ex Vivo T Cell Treatment for aGVHD Attenuation in Allogeneic HSCT Models

Based on cosalane's validated CCR7 antagonism (IC50 = 2.43 μM), this compound is uniquely suited for ex vivo treatment of donor T cells prior to adoptive transfer in murine allogeneic hematopoietic stem cell transplantation (HSCT) models [1]. Studies demonstrate that cosalane treatment separates acute graft-versus-host disease (aGVHD) pathology from beneficial graft-versus-leukemia (GVL) responses, an application for which the close analog dihydrocosalane lacks the requisite target engagement [1]. Procurement for this application is justified by the unique dual pharmacology not present in alternative entry inhibitors or structural analogs.

Intravenous Pharmacokinetic and Hepatic Sequestration Studies

Given the documented plasma half-life of 749 ± 216 min, large volume of distribution (23.1 ± 4.4 L/kg), and significant hepatic sequestration (>87% fecal excretion as parent compound), cosalane is an appropriate reference standard for investigating the disposition of highly lipophilic, membrane-interacting small molecules [1]. Researchers studying hepatic parenchymal cell membrane partitioning or designing strategies to overcome poor oral bioavailability can use cosalane as a validated benchmark compound. This application leverages the extensive published DMPK dataset, which includes linear pharmacokinetics across 1–10 mg/kg dose range and negligible enterohepatic recirculation [1].

Mechanistic Dissection of gp120-CD4 Binding Inhibition vs. Post-Binding Fusion Events

Cosalane's dual inhibition of both gp120-CD4 attachment and a distinct post-binding fusion event makes it a valuable tool compound for time-of-addition experiments designed to parse the early steps of HIV entry [1]. Unlike reverse transcriptase inhibitors (e.g., AZT) or pure fusion inhibitors, cosalane's activity profile enables researchers to distinguish attachment blockade from membrane fusion inhibition in kinetic studies [1]. Procurement is recommended for virology laboratories investigating the temporal sequence of viral entry events.

Broad-Spectrum Antiviral Screening as a Positive Control for Polyherpesvirus Activity

Based on the documented activity against HSV-1, HSV-2, and HCMV at concentrations below cytotoxic thresholds, cosalane serves as a validated positive control in broad-spectrum antiviral screening panels [1]. For researchers evaluating novel compounds against multiple herpesviruses, cosalane provides a consistent reference with published quantitative cytopathic effect inhibition data [2]. This application is distinct from the use of HIV-1 specific ADAMs derivatives, which lack the requisite herpesvirus activity spectrum.

Technical Documentation Hub

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